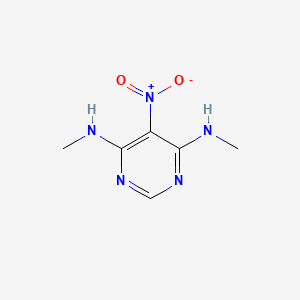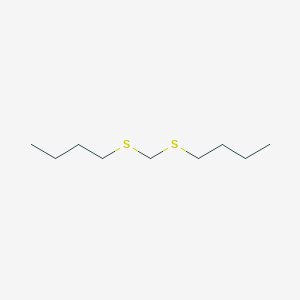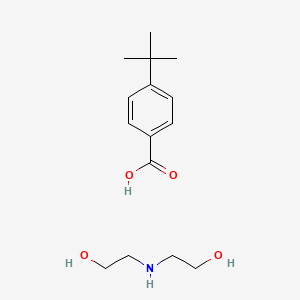
Diethanolamine, p-tert-butylbenzoate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine, p-tert-butylbenzoate salt is a compound formed by the reaction of diethanolamine and p-tert-butylbenzoic acid. Diethanolamine is an organic compound with the formula HN(CH2CH2OH)2, known for its use in various industrial applications . p-tert-butylbenzoic acid is an aromatic carboxylic acid with a tert-butyl group attached to the benzene ring. The salt formed by these two compounds has unique properties and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diethanolamine, p-tert-butylbenzoate salt typically involves the reaction of diethanolamine with p-tert-butylbenzoic acid in a suitable solvent. The reaction is usually carried out under mild conditions, with the reactants being mixed in a stoichiometric ratio. The mixture is then heated to facilitate the formation of the salt, followed by cooling to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet large-scale demands .
Chemical Reactions Analysis
Types of Reactions
Diethanolamine, p-tert-butylbenzoate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Diethanolamine, p-tert-butylbenzoate salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethanolamine, p-tert-butylbenzoate salt involves its interaction with specific molecular targets and pathways. The compound can act as a weak base, interacting with acidic functional groups in other molecules. This interaction can lead to changes in the molecular structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: An organic compound with similar properties but without the p-tert-butylbenzoate group.
Triethanolamine: Another ethanolamine derivative with three hydroxyl groups instead of two.
Methyl diethanolamine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Diethanolamine, p-tert-butylbenzoate salt is unique due to the presence of the p-tert-butylbenzoate group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
67584-64-9 |
|---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
4-tert-butylbenzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C11H14O2.C4H11NO2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;6-3-1-5-2-4-7/h4-7H,1-3H3,(H,12,13);5-7H,1-4H2 |
InChI Key |
BSDFUUPCYXVBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)NCCO |
Related CAS |
67584-64-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)

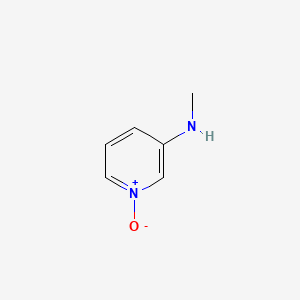

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
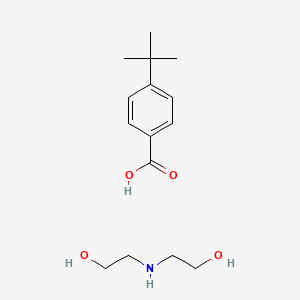
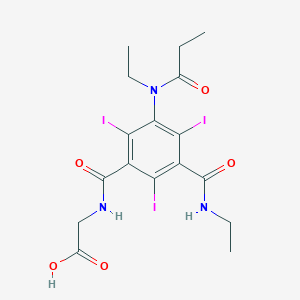
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

